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Compound of Interest

1,3,7-Trihydroxy-2-
Compound Name:
methoxyxanthone

Cat. No.: B162133

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,7-
Trihydroxy-2-methoxyxanthone, a significant xanthone derivative of interest in phytochemical
and pharmacological research. Due to the limited availability of complete, experimentally-
derived public domain spectra for this specific compound, this document presents a detailed
analysis of expected spectral characteristics. These predictions are based on the well-
established spectroscopic behavior of the xanthone scaffold and data from closely related
analogues. This guide is intended to serve as a valuable resource for the identification,
characterization, and further investigation of this compound.

Core Spectroscopic Data

The following tables summarize the predicted quantitative data for tH NMR, 3C NMR, Mass
Spectrometry (MS), and Infrared (IR) spectroscopy for 1,3,7-Trihydroxy-2-methoxyxanthone.
These predictions are derived from the analysis of xanthone structures with similar substitution
patterns.

Table 1: Predicted *H NMR Spectroscopic Data (500 MHz,
DMSO-de)
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (3, Hz)
~13.0-13.5 S 1-OH (Chelated)
~10.8 brs 7-OH
~9.5 brs 3-OH
~7.5 d ~8.5 H-5
~6.9 dd ~8.5,2.0 H-6
~6.7 d ~2.0 H-8
~6.4 S H-4
~3.9 S 2-OCHs

Table 2: Predicted *C NMR Spectroscopic Data (125

MHz, DMSO-dse)
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Chemical Shift (6, ppm) Carbon Type Assighment
~180 C C-9
~164 C C-3
~162 C C-1
~157 C C-4a
~155 C C-7
~145 C C-10a
~138 C C-2
~122 CH C-6
~117 CH C-5
~110 C C-8a
~104 C C-ba
~98 CH C-8

~93 CH C-4

~60 CHs 2-OCHs

Table 3: Predicted Mass Spectrometry (MS) Data

lonization Mode Predicted m/z lon Type
ESl+ 275.0556 [M+H]*
ESI+ 297.0375 [M+Na]*
ESI+ 313.0114 [M+K]*
ESI- 273.0401 [M-H]~

Table 4: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~3400-3100 Broad, Strong O-H stretching (phenolic)

1650 Strong C=0 stretching (xanthone
carbonyl)

~1610, 1580, 1480 Medium-Strong C=C stretching (aromatic)

~1280 Medium C-O stretching (aryl ether)

~1160 Medium C-O-C stretching

~830 Medium C-H out-of-plane bending

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the
spectroscopic analysis of 1,3,7-Trihydroxy-2-methoxyxanthone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 500 MHz
instrument, equipped with a cryoprobe.

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL
of a suitable deuterated solvent (e.g., DMSO-ds, acetone-ds, or methanol-da).
Tetramethylsilane (TMS) is used as an internal standard.

o Data Acquisition:

o 'H NMR: Standard single-pulse experiments are performed. Key parameters include a
spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of
scans to achieve a good signal-to-noise ratio.

o 13C NMR: Proton-decoupled experiments (e.g., PENDANT or DEPT) are used to
distinguish between CH, CHz, and CHs groups. A wider spectral width (0-200 ppm) is
required.
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o 2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence
(HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are
conducted to establish proton-proton and proton-carbon connectivities, aiding in the

complete structural elucidation.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific Q
Exactive Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of the sample (typically 1-10 pug/mL) is prepared in a
suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic
acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote

ionization.

Data Acquisition: The sample is introduced into the ESI source via direct infusion or through
a liquid chromatography (LC) system. Full scan mass spectra are acquired over a relevant
m/z range (e.g., 100-1000). High-resolution data allows for the determination of the
elemental composition.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer
Spectrum Two FT-IR spectrometer, equipped with an attenuated total reflectance (ATR)

accessory.

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm™1).
A background spectrum of the clean ATR crystal is recorded prior to the sample
measurement and automatically subtracted.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product like 1,3,7-Trihydroxy-2-methoxyxanthone.
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Workflow for Spectroscopic Analysis

¢ To cite this document: BenchChem. [Spectroscopic Profile of 1,3,7-Trihydroxy-2-
methoxyxanthone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b162133#spectroscopic-data-of-1-3-7-trihydroxy-2-
methoxyxanthone-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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